molecular formula C14H13N5O3 B12464570 ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate

ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate

Cat. No.: B12464570
M. Wt: 299.28 g/mol
InChI Key: JPXRYTNCDJIMCG-UHFFFAOYSA-N
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Description

ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the pyrazolo[3,4-d][1,2,3]triazine core.

Industrial Production Methods

On an industrial scale, the production of ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[3,4-d][1,2,3]triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d][1,2,3]triazine derivatives with potential biological activities.

Scientific Research Applications

ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE is unique due to its specific structural features and biological activities. Similar compounds include:

    PYRAZOLO[3,4-D]PYRIMIDINE: Known for its anticancer properties.

    PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: Studied for its enzyme inhibitory activities.

    PYRAZOLO[1,5-A]PYRIMIDINE: Investigated for its antitrypanosomal activity.

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

ethyl 2-(4-oxo-7-phenylpyrazolo[3,4-d]triazin-3-yl)acetate

InChI

InChI=1S/C14H13N5O3/c1-2-22-12(20)9-18-14(21)11-8-15-19(13(11)16-17-18)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

JPXRYTNCDJIMCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=N1)N(N=C2)C3=CC=CC=C3

Origin of Product

United States

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